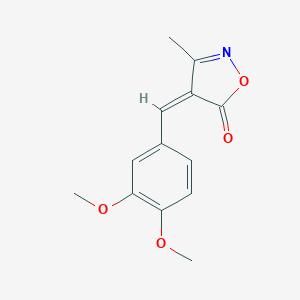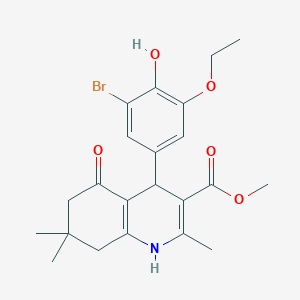![molecular formula C21H18N2O4S B405830 N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B405830.png)
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with the molecular formula C21H18N2O4S and a molecular weight of 394.4 g/mol . This compound is characterized by the presence of a benzoyl group, a sulfonamide group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide typically involves the formation of sulfonamides through S-N coupling reactions. One common method includes the reaction of sulfonyl chlorides with amines under mild conditions. For instance, the combination of calcium triflimide and DABCO can activate sulfamoyl fluorides for SuFEx with amines, providing a diverse set of sulfonamides . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material, enabling the synthesis of sulfonamides at room temperature from a wide range of amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation has been shown to be an efficient method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides through oxidative chlorination.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Nucleophilic substitution reactions involving sulfonyl chlorides and amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used for oxidative chlorination.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile are effective for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamides, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide: Similar structure with a bromophenyl group instead of a benzoyl group.
N-(4-Benzylsulfamoyl-phenyl)-acetamide: Contains a benzyl group instead of a benzoyl group.
Uniqueness
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H18N2O4S |
|---|---|
Molekulargewicht |
394.4g/mol |
IUPAC-Name |
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18N2O4S/c1-15(24)22-18-11-13-20(14-12-18)28(26,27)23-19-9-7-17(8-10-19)21(25)16-5-3-2-4-6-16/h2-14,23H,1H3,(H,22,24) |
InChI-Schlüssel |
PEHXUDGXKLFCSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B405748.png)
![N'-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405750.png)
![5-[4-(dipropylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405753.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl benzenesulfonate](/img/structure/B405754.png)
![5-(2,4-dichlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405755.png)

![N-[1-[(4-chloroanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405757.png)
![(4Z)-1-(3-BROMOPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B405761.png)
![3,3-dimethyl-5-(5-methyl-2-furyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405762.png)

![Tert-butyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B405764.png)
![1-[1-chloro-2-({2-nitrophenyl}sulfanyl)-4-(1-naphthyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B405766.png)
![5-(2-bromophenyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405770.png)
![N-{4-[(4-phenylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B405772.png)
